2-(2-Bromo-5-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Bromo-5-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of phenyl ketones This compound features a bromine and chlorine-substituted phenyl ring attached to a pyrrolidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Halogenation: The starting material, a phenyl ring, is subjected to bromination and chlorination to introduce the bromine and chlorine substituents.
Ketone Formation: The halogenated phenyl ring is then reacted with an ethanone derivative to form the ketone linkage.
Pyrrolidine Addition: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. Catalysts and specific solvents may be used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-Bromo-5-fluorophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-Chloro-5-bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(2-Bromo-5-chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-11-4-3-10(14)7-9(11)8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTVVAPGBBRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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